Cas no 2172527-67-0 (2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
Il composto 2-1-(1-ciclobutiletil)-5-(ciclopropilmetil)-1H-1,2,3-triazol-4-ilacetonitrile è un derivato azotato eterociclico caratterizzato da una struttura molecolare unica, che combina un nucleo triazolico con sostituenti ciclobutilici e ciclopropilici. La presenza del gruppo acetonitrile conferisce reattività chimica selettiva, rendendolo un intermedio versatile in sintesi organiche avanzate. La sua architettura molecolare offre un equilibrio tra stabilità e reattività, adatto per applicazioni in chimica farmaceutica e materiali specializzati. La struttura ciclobutilica e ciclopropilica contribuisce alla rigidità sterica, influenzando le proprietà fisico-chimiche e la selettività nelle reazioni. Questo composto è particolarmente utile in ricerche che richiedono precisi controlli stereoelettronici e modifiche strutturali mirate.
2172527-67-0 structure
Product Name:2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile
Numero CAS:2172527-67-0
MF:C14H20N4
MW:244.335402488708
CID:5568198
PubChem ID:165597050
Update Time:2025-07-01
2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2172527-67-0
- 2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- EN300-1598974
- 2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile
-
- Inchi: 1S/C14H20N4/c1-10(12-3-2-4-12)18-14(9-11-5-6-11)13(7-8-15)16-17-18/h10-12H,2-7,9H2,1H3
- Chiave InChI: HNYVUEMOYFJRAS-UHFFFAOYSA-N
- Sorrisi: N1(C(=C(CC#N)N=N1)CC1CC1)C(C)C1CCC1
Proprietà calcolate
- Massa esatta: 244.16879665g/mol
- Massa monoisotopica: 244.16879665g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 339
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 54.5Ų
2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598974-0.05g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 0.05g |
$2079.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-0.1g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 0.1g |
$2178.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-0.25g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 0.25g |
$2277.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-0.5g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 0.5g |
$2376.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-1.0g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 1.0g |
$2475.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-2.5g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 2.5g |
$4851.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-5.0g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 5.0g |
$7178.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-10.0g |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 10.0g |
$10643.0 | 2023-07-10 | ||
| Enamine | EN300-1598974-50mg |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 50mg |
$2079.0 | 2023-09-23 | ||
| Enamine | EN300-1598974-100mg |
2-[1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172527-67-0 | 100mg |
$2178.0 | 2023-09-23 |
2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
2172527-67-0 (2-1-(1-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti